
Silver monosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver monosulfide is a compound that has been widely studied for its potential applications in various scientific fields. It is a black solid that is insoluble in water and has a chemical formula of Ag2S. This compound has been found to possess unique properties that make it suitable for use in various scientific research applications.
Wirkmechanismus
The mechanism of action of silver monosulfide is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, through the formation of covalent bonds. This interaction can lead to changes in the structure and function of these molecules, which can ultimately result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antimicrobial activity, anti-inflammatory activity, and antioxidant activity. Its antimicrobial activity has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. Its anti-inflammatory activity has been found to reduce inflammation and pain in various animal models. Its antioxidant activity has been found to protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using silver monosulfide in lab experiments is its unique properties, which make it suitable for use in various scientific research fields. However, there are also limitations to its use, including its toxicity and potential environmental impact. Researchers must take appropriate safety precautions when handling this compound to ensure that they do not expose themselves or others to harmful levels of the compound. Additionally, researchers must consider the potential environmental impact of using this compound and take appropriate measures to minimize any negative effects.
Zukünftige Richtungen
There are many future directions for research on silver monosulfide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the compound's potential applications in medicine, such as in the development of new antimicrobial agents or cancer therapies. Additionally, researchers can investigate the compound's potential applications in energy storage and conversion, such as in the development of new batteries or solar cells.
Conclusion:
In conclusion, this compound is a compound that has been widely studied for its potential applications in various scientific research fields. Its unique properties make it suitable for use in nanotechnology, catalysis, and environmental remediation. However, its use also has limitations, including its toxicity and potential environmental impact. Future research on this compound can lead to the development of new synthesis methods, as well as the discovery of new applications in medicine and energy storage and conversion.
Synthesemethoden
The synthesis of silver monosulfide can be achieved through various methods, including chemical precipitation, electrochemical deposition, and hydrothermal synthesis. Chemical precipitation involves the reaction between silver nitrate and sodium sulfide in an aqueous solution. Electrochemical deposition involves the reduction of silver ions in a solution containing sulfide ions. Hydrothermal synthesis involves the reaction between silver nitrate and sodium sulfide in a high-temperature and high-pressure environment.
Wissenschaftliche Forschungsanwendungen
Silver monosulfide has been studied for its potential applications in various scientific research fields, including nanotechnology, catalysis, and environmental remediation. In nanotechnology, this compound has been found to possess unique optical and electronic properties that make it suitable for use in the development of nanoscale devices and sensors. In catalysis, this compound has been found to exhibit high catalytic activity, making it suitable for use in various chemical reactions. In environmental remediation, this compound has been found to have the potential to remove heavy metals and other pollutants from contaminated water and soil.
Eigenschaften
CAS-Nummer |
12249-63-7 |
|---|---|
Molekularformel |
C28H41NS |
Molekulargewicht |
139.94 g/mol |
IUPAC-Name |
sulfanylidenesilver |
InChI |
InChI=1S/Ag.S |
InChI-Schlüssel |
PGWMQVQLSMAHHO-UHFFFAOYSA-N |
SMILES |
S=[Ag] |
Kanonische SMILES |
S=[Ag] |
Verwandte CAS-Nummern |
21548-73-2 (Parent) |
Synonyme |
Silver monosulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



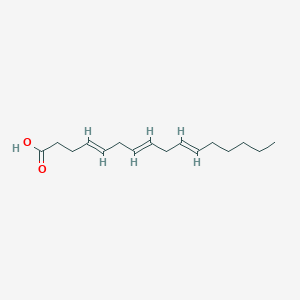
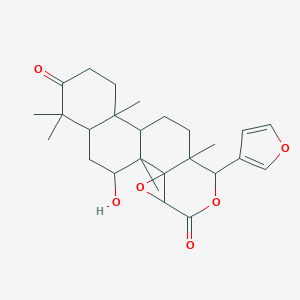
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
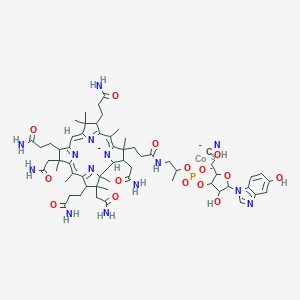

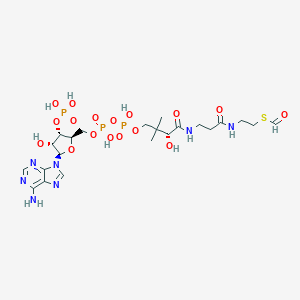
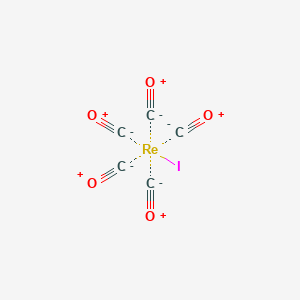
![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)
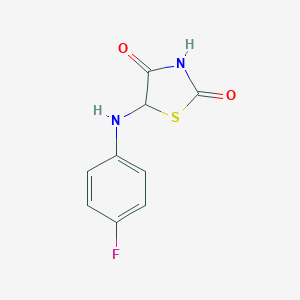
![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)

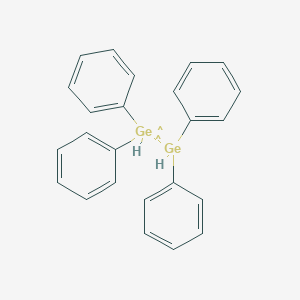

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)